molecular formula C6H10O6 B1215525 D-galactonolactone CAS No. 15892-28-1

D-galactonolactone

Cat. No.: B1215525
CAS No.: 15892-28-1
M. Wt: 178.14 g/mol
InChI Key: PHOQVHQSTUBQQK-MGCNEYSASA-N
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Description

D-Galactopyranosyl-1-On is a derivative of galactose, a monosaccharide sugar that is a constituent of lactose. This compound is significant in various biochemical processes and has applications in multiple fields, including food science, pharmaceuticals, and biotechnology. Its structure consists of a galactose molecule in its pyranose form, which is a six-membered ring with five carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Galactopyranosyl-1-On typically involves the oxidation of D-galactose. One common method is the use of galactose oxidase, an enzyme that specifically oxidizes the primary alcohol group of D-galactose to form the corresponding aldehyde, D-Galactopyranosyl-1-On . This reaction is usually carried out in an aqueous buffer solution at a pH of around 7.0 and at room temperature.

Industrial Production Methods: In an industrial setting, the production of D-Galactopyranosyl-1-On can be scaled up using bioreactors where galactose oxidase is immobilized on a solid support. This allows for continuous production and easy separation of the enzyme from the product. The reaction conditions are optimized to ensure maximum yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: D-Galactopyranosyl-1-On undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Galactopyranosyl-1-On has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of D-Galactopyranosyl-1-On involves its role as a substrate for various enzymes. For example, galactose oxidase catalyzes the oxidation of D-Galactopyranosyl-1-On to produce hydrogen peroxide and D-Galactopyranosyl acid. This reaction is crucial in various metabolic pathways and can be used to generate reactive oxygen species for studying oxidative stress in cells .

Comparison with Similar Compounds

    D-Glucopyranosyl-1-On: Similar in structure but derived from glucose.

    D-Mannopyranosyl-1-On: Derived from mannose and has similar chemical properties.

Uniqueness: D-Galactopyranosyl-1-On is unique due to its specific role in galactose metabolism and its ability to form stable derivatives through various chemical reactions. Its applications in biotechnology and medicine also distinguish it from other similar compounds .

Biological Activity

D-Galactonolactone is a cyclic ester derived from D-galactose, playing a significant role in various biological processes. Its primary relevance is observed in the metabolic pathways involving galactose, particularly in its conversion to ascorbic acid (vitamin C) and its implications in galactose metabolism disorders. This article explores the biological activity of this compound, including its enzymatic interactions, metabolic pathways, and clinical significance.

Metabolic Pathway

This compound is produced through the oxidation of D-galactose by the enzyme NAD+-dependent galactose dehydrogenase (EC 1.1.1.48). This reaction is crucial in the metabolic pathway that leads to the synthesis of ascorbic acid:

D galactosegalactose dehydrogenaseD galactonolactonelactonaseD galactonate\text{D galactose}\xrightarrow{\text{galactose dehydrogenase}}\text{D galactonolactone}\xrightarrow{\text{lactonase}}\text{D galactonate}

The subsequent hydrolysis of this compound by lactonase results in D-galactonate, which can enter various metabolic pathways, including the Krebs cycle for energy production .

Galactonolactone Dehydrogenase (GALDH)

GALDH plays a pivotal role in the conversion of this compound to L-ascorbic acid. Studies have shown that GALDH activity is sensitive to oxidative stress, which can lead to enzyme inactivation. The presence of this compound has been found to protect GALDH from thiol modification, thereby enhancing its stability and activity under oxidative conditions .

Table 1: GALDH Activity Under Different Conditions

TreatmentRelative Activity (%)Modification Type
Control100None
H₂O₂ (1 h)24Sulfinic acid
H₂O₂ (3 h)1.4Sulfonic acid
H₂O₂ + DTT (3 h)6.9Not determined
H₂O₂/GSH0.3Glutathionylation

This table illustrates how oxidative stress affects GALDH activity, highlighting the protective role of this compound .

Galactosemia

This compound's significance is particularly evident in patients with galactosemia , a genetic disorder affecting galactose metabolism due to deficiencies in specific enzymes such as galactose-1-phosphate uridylyltransferase (GALT). In these patients, elevated levels of this compound and its metabolites, such as galactonate, are observed. Research indicates that individuals with GALT deficiency excrete significantly higher amounts of galactonate when subjected to a galactose load compared to healthy subjects .

Case Study: Urinary Excretion of Galactonate

A study involving infants and adults with GALT deficiency revealed that they excreted large amounts of urinary galactonate, which decreased upon implementing a lactose-free diet. This finding underscores the importance of monitoring this compound and related metabolites in managing galactosemia .

Properties

CAS No.

15892-28-1

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3+,4+,5-/m1/s1

InChI Key

PHOQVHQSTUBQQK-MGCNEYSASA-N

SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(=O)O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-galactonolactone
Reactant of Route 2
D-galactonolactone
Reactant of Route 3
D-galactonolactone
Reactant of Route 4
D-galactonolactone
Reactant of Route 5
D-galactonolactone
Reactant of Route 6
D-galactonolactone

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